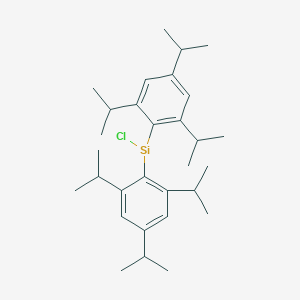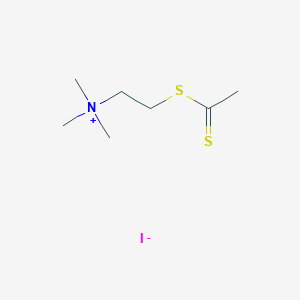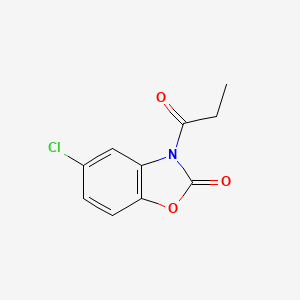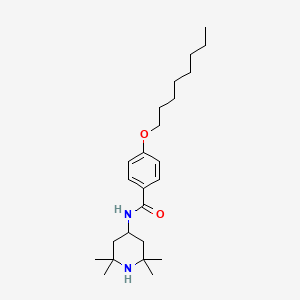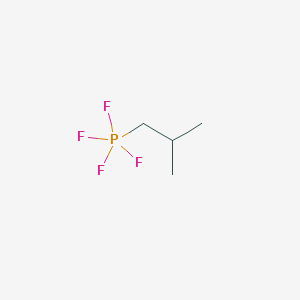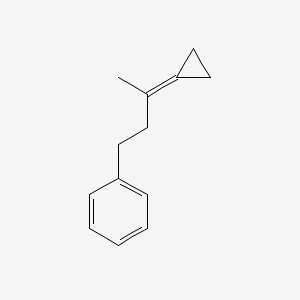
Benzene, (3-cyclopropylidenebutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (3-cyclopropylidenebutyl)-: is an organic compound that features a benzene ring substituted with a 3-cyclopropylidenebutyl group. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene derivatives typically involves electrophilic aromatic substitution reactions. For Benzene, (3-cyclopropylidenebutyl)-, one possible synthetic route is the Friedel-Crafts alkylation, where benzene reacts with a cyclopropylidenebutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of benzene derivatives often involves similar electrophilic aromatic substitution reactions but on a larger scale. The process may include additional steps for purification and isolation of the desired product, such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, (3-cyclopropylidenebutyl)- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in saturated hydrocarbons .
Scientific Research Applications
Chemistry: Benzene, (3-cyclopropylidenebutyl)- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology and Medicine: In biological and medical research, benzene derivatives are often studied for their potential pharmacological properties. Benzene, (3-cyclopropylidenebutyl)- may be investigated for its interactions with biological macromolecules and its potential as a drug candidate .
Industry: In the industrial sector, benzene derivatives are used in the production of polymers, resins, and other materials. Benzene, (3-cyclopropylidenebutyl)- can serve as a precursor for the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Benzene, (3-cyclopropylidenebutyl)- involves its interaction with molecular targets through its aromatic ring and cyclopropylidene group. The benzene ring can participate in π-π interactions with other aromatic systems, while the cyclopropylidene group can undergo ring-opening reactions under certain conditions. These interactions and reactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- Benzene, (3-cyclopropylmethyl)-
- Benzene, (3-cyclopropylpropyl)-
- Benzene, (3-cyclopropylbutyl)-
Comparison: Benzene, (3-cyclopropylidenebutyl)- is unique due to the presence of the cyclopropylidene group, which imparts distinct reactivity compared to similar compounds with cyclopropylmethyl, cyclopropylpropyl, or cyclopropylbutyl groups. The cyclopropylidene group can undergo specific ring-opening reactions that are not observed in its analogs, making it a valuable compound for specialized applications .
Properties
CAS No. |
113327-82-5 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-cyclopropylidenebutylbenzene |
InChI |
InChI=1S/C13H16/c1-11(13-9-10-13)7-8-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
InChI Key |
IDUKVGJPVVRNQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


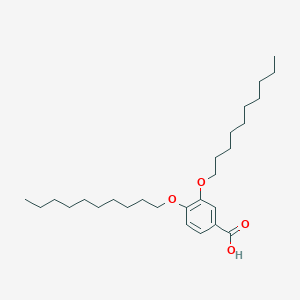
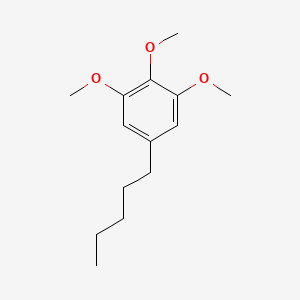
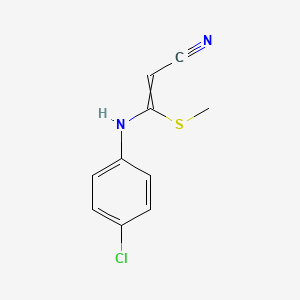
![Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl-](/img/structure/B14304130.png)
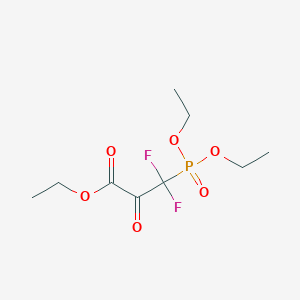
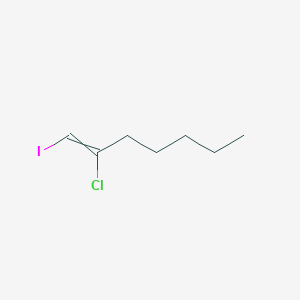
![[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14304144.png)
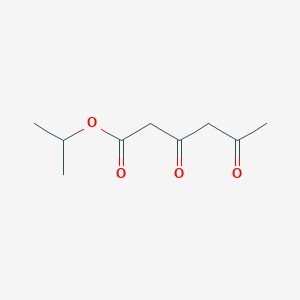
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)
